molecular formula C7H8BrNO B179776 1-(6-Bromopyridin-2-yl)ethanol CAS No. 139163-56-7

1-(6-Bromopyridin-2-yl)ethanol

Cat. No. B179776
M. Wt: 202.05 g/mol
InChI Key: WOLKOZYBCJFJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(6-Bromopyridin-2-yl)ethanol” is a chemical compound with the CAS Number: 139163-56-7 . It has a molecular weight of 202.05 and its IUPAC name is 1-(6-bromo-2-pyridinyl)ethanol . It is used in the preparation of 2,6-diaminopyridine compounds for treating diseases associated with amyloid or amyloid-like proteins, especially ocular diseases .


Molecular Structure Analysis

The linear formula of “1-(6-Bromopyridin-2-yl)ethanol” is C7H8BrNO . The InChI code is 1S/C7H8BrNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3 .


Physical And Chemical Properties Analysis

“1-(6-Bromopyridin-2-yl)ethanol” has a molecular weight of 202.05 . It has a density of 1.6±0.1 g/cm3 . The boiling point is 281.8±25.0 °C at 760 mmHg . The flash point is 124.2±23.2 °C .

Scientific Research Applications

  • Formation of Pyridylcarbene Intermediate : 1-(6-Bromopyridin-2-yl)ethanol forms as an intermediate in the thermal decomposition of bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine, leading to various compounds including pyridylcarbene intermediates (B. Abarca et al., 2006).

  • Enantioselective Catalysis : This compound was used in the lipase-catalyzed transesterification reactions demonstrating high enantioselectivity. The process effectively resolved racemates of 1-(pyridinyl)-ethanols including 1-(6-bromopyridin-2-yl)ethanol (C. Orrenius et al., 1994).

  • Use in Asymmetric Synthesis : It was involved in the synthesis of optically active 1-(pyridyl)propanols and 1-(3-pyridyl)ethanol with high enantiomeric excesses in a short time by catalyzed asymmetric addition of dialkylzinc to pyridinecarboxaldehydes (M. Ishizaki & O. Hoshino, 1994).

  • Role in Chemoenzymatic Synthesis : In the chemoenzymatic synthesis of furan-based alcohols, 1-(6-Bromopyridin-2-yl)ethanol was a target of enantioselective acylation studies (P. Hara et al., 2013).

  • Application in Metal Complex Synthesis : It's been utilized in the synthesis of heteroligand Cu(II) complexes with 2-halogenopyridines, demonstrating potential in coordination chemistry and crystal structure analysis (S. Adonin et al., 2020).

Safety And Hazards

The safety information for “1-(6-Bromopyridin-2-yl)ethanol” includes the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

1-(6-bromopyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLKOZYBCJFJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453846
Record name 1-(6-bromopyridin-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromopyridin-2-yl)ethanol

CAS RN

139163-56-7
Record name 6-Bromo-α-methyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139163-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-bromopyridin-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-Bromo-2-pyridinyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-(6-bromopyridin-2-yl)ethanone (2.9636 g, 14.82 mmol) in methanol (40 mL) at 0° C. was charged with sodium borohydride (1.682 g, 44.4 mmol) and then allowed to warm to room temperature. After 2.5 hours, the reaction mixture was diluted with dichloromethane (60 mL) and water (60 mL) and the layers were separated. The organic layer was dried over sodium sulfate, filtered, and concentrated to yield the title compound.
Quantity
2.9636 g
Type
reactant
Reaction Step One
Quantity
1.682 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-Bromo-2-pyridine carboxaldehyde (1.0 g, 5.37 mmol) in dry THF (20 mL) was cooled to −78° C. followed by adding MeMgI (2.0 mL, 5.91 mmol) dropwise via the addition funnel. The cooling bath was removed. The resulting mixture was stirred for 1 h then quenched with sat. NH4Cl. Solvent was removed. The residue was partitioned between water and CHCl3. The organic layer was washed with H2O, brine, dried over MgSO4. Solvent was removed and crude compound was purified by chromatography on silica gel. Elution with hexane:acetone mixture (70:30) gave a white solid. MS m/z: 201.9(M+H). Calc'd. for C7H8BrNO-200.98.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

With cooling with ice, 426 mg of sodium borohydride was added to ethanol (50 mL) solution of 4.50 g of 2-acetyl-6-bromopyridine. After stirred for 1 hour, aqueous saturated ammonium chloride solution was added to the reaction liquid, extracted with ethyl acetate, washed with saturated saline water, and dried with anhydrous magnesium sulfate. After concentrated under reduced pressure, 4.58 g of the entitled compound was obtained as a colorless oily substance.
Quantity
426 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Bromopyridin-2-yl)ethanol
Reactant of Route 2
1-(6-Bromopyridin-2-yl)ethanol
Reactant of Route 3
Reactant of Route 3
1-(6-Bromopyridin-2-yl)ethanol
Reactant of Route 4
Reactant of Route 4
1-(6-Bromopyridin-2-yl)ethanol
Reactant of Route 5
Reactant of Route 5
1-(6-Bromopyridin-2-yl)ethanol
Reactant of Route 6
Reactant of Route 6
1-(6-Bromopyridin-2-yl)ethanol

Citations

For This Compound
7
Citations
C Orrenius, A Mattson, T Norin, N Öhrner, K Hult - Tetrahedron: Asymmetry, 1994 - Elsevier
Component B lipase of the Candida antarctica yeast displays high enantioselectivity in catalysing transesterification reactions in non-aqeuous media with chiral secondary alcohols. …
Number of citations: 37 www.sciencedirect.com
B Abarca, R Ballesteros, F Blanco - Arkivoc, 2007 - arkat-usa.org
7-Bromo-3-methyl-[1, 2, 3] triazolo [1, 5-a] pyridine 1 at 1.7 atm and 100ºC decompose to form a pyridylcarbene intermediate by nitrogen expulsion. The carbene stabilization give 2-…
Number of citations: 5 www.arkat-usa.org
B Abarca González, R Ballesteros Campos, F Blanco - 2007 - roderic.uv.es
7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine 1 at 1.7 atm and 100ºC decompose to form a pyridylcarbene intermediate by nitrogen expulsion. The carbene stabilization give 2-bromo-…
Number of citations: 0 roderic.uv.es
M Pal, G Srivastava, LS Moon, RS Jolly - Bioresource technology, 2012 - Elsevier
Enantioenriched heteroaryl ethanols and aryl heteroarylmethanols are important intermediates and structural motifs in medicinal chemistry. Asymmetric biocatalytic reduction of …
Number of citations: 17 www.sciencedirect.com
G Chelucci, S Baldino, W Baratta - Coordination Chemistry Reviews, 2015 - Elsevier
This account focuses on the application in catalysis of ruthenium and osmium complexes containing 2-(aminomethyl)pyridine (Ampy)-based ligands. The combination of these …
Number of citations: 107 www.sciencedirect.com
L Fanfoni - 2010 - openstarts.units.it
Aim of this thesis is the synthesis of enantiomerically pure ligands for their application in asymmetric catalysis. In particular, the work is focused on the synthesis of three different classes …
Number of citations: 1 www.openstarts.units.it
G Chelucci - Coordination Chemistry Reviews, 2013 - Elsevier
Metal-complexes of chiral amino- and imino-based pyridine ligands have become a large and important topic in a wide range of asymmetric catalytic processes, such as addition of …
Number of citations: 104 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.